molecular formula C18H19ClN2O3S B4392955 3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE

3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE

Cat. No.: B4392955
M. Wt: 378.9 g/mol
InChI Key: WNLXTHQTDHKXHA-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of a chlorophenyl group, a furoyl group, and a piperazine ring

Preparation Methods

The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves several steps. One common method includes the reaction of 4-chlorothiophenol with 3-chloropropionyl chloride to form 3-(4-chlorophenylthio)propionyl chloride. This intermediate is then reacted with 4-(2-furoyl)piperazine under controlled conditions to yield the desired compound. The reaction typically requires the use of a base such as triethylamine and an inert solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE can be compared to other piperazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-14-3-5-15(6-4-14)25-13-7-17(22)20-8-10-21(11-9-20)18(23)16-2-1-12-24-16/h1-6,12H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLXTHQTDHKXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCSC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE

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